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Clinical Trial Data for Sapanisertib + Paclitaxel

Trial Identifier & Phase Patient Treatment Key Efficacy Common Grade =3
Cancer Type Population Regimen Findings Adverse Events

| DICE / NCT03648489 [1] | Phase 2 | Advanced/Recurrent Platinum-Resistant Ovarian Cancer (n=134) | *
Paclitaxel: 80 mg/m? IV, days 1, 8, 15 of a 28-day cycle. * Sapanisertib: 4 mg PO, days 2-4, 9-11, 16-18,
23-25. « Control: Paclitaxel alone. | « PFS HR: 0.66 (90% CI: 0.45-0.96); 34% reduction in risk of
progression/death [1] [2]. | « Combination arm: 7% (vs 6.6% control). « Notable SAEs: GI disorders (11.4%),
rash (2.9%) [1]. | | NCT02725268 [3] [4] | Phase 2 | Advanced, Recurrent, or Persistent Endometrial Cancer
(n=173 in relevant arms) | * Paclitaxel: 80 mg/m? IV, days 1, 8, 15 of a 28-day cycle. * Sapanisertib: 4 mg
PO, days 2-4, 9-11, 16-18, 23-25. « Control: Paclitaxel alone. | + Median PFS: 5.6 mo (combo) vs 3.7 mo
(paclitaxel); HR 0.82 (95% CI: 0.58-1.15) [3]. * In endometrioid histology: PFS HR 0.66 (95% CI: 0.43-
1.03) [3]. | » Grade 23 TEAESs: 89.5% (combo) vs 54.0% (paclitaxel alone) [3]. | | NCT02893930 [5] | Phase
2 | Rapalog-Resistant Pancreatic Neuroendocrine Tumors (n=13) | * Sapanisertib: 3 mg PO once daily,
continuous dosing in 28-day cycles. ¢ Single-agent study; paclitaxel not used in this trial. | « Objective
Response: 0% in first stage. * Median PFS: 5.19 months [5]. | « Hyperglycemia (23%), fatigue, rash,

diarrhea, nausea, vomiting [5]. |
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Detailed Experimental Protocol

The following methodology is adapted from the DICE and endometrial cancer trials for the sapanisertib and

paclitaxel combination [1] [3] [4].

Study Design

Type: International, multicenter, randomized, open-label, phase Il trial.
Arms:

o Experimental: Sapanisertib in combination with weekly Paclitaxel.
o Control: Weekly Paclitaxel alone.
Primary Endpoint: Progression-free survival (PFS) assessed per RECIST v1.1.
Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), safety, and

biomarker analysis.

Patient Selection

¢ Inclusion Criteria:
o Histologically confirmed advanced cancer (e.g., high-grade epithelial ovarian, fallopian tube,
primary peritoneal cancer, or endometrial cancer).
o Disease progression after 1-2 prior lines of therapy (platinum-resistant for ovarian cancer).
o At least one measurable lesion.
o Fasting serum glucose <7 mmol/L (or <130 mg/dL).
e Exclusion Criteria:
Prior treatment with a weekly taxane regimen.
Prior treatment with any PI3K, AKT, or mTOR inhibitor.
Uncontrolled diabetes mellitus.
Use of proton pump inhibitors (PPIs) within 7 days of the first dose.

(e]

[¢]

[¢]

[e]

Treatment Schedule (28-Day Cycle)

The dosing schedule is complex and designed with intermittent sapanisertib administration to manage

toxicity.
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28-Day Treatment Cycle Workflow

Paclitaxel IV
80 mg/m?

Days 2, 3, 4

Sapanisertib PO
4 mg

Paclitaxel IV
80 mg/m?

Days 9] 10, 11

Sapanisertib PO
4 mg

Paclitaxel IV
80 mg/m?

Days 16, 17, 18

Sapanisertib PO
4 mg

Days 23, 24, 25

Sapanisertib PO
4 mg
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Rest Period

(Days 19-22, 26-28)

Click to download full resolution via product page

Dose Modification Guidelines

e Sapanisertib Dose Reduction Schedule:
o First occurrence of intolerable AE: Interrupt dose, then reduce to 2 mg.
o Second occurrence: Further reduce to 2 mg, 5 days per week.
¢ Paclitaxel:
o Hold for absolute neutrophil count < 1.5 x 10°/L or platelet count < 100 x 10°/L.
o For severe neutropenia or peripheral neuropathy, reduce subsequent doses by 20%.

Safety and Monitoring

¢ Required Pre-medication for Paclitaxel (to prevent hypersensitivity reactions):
o Dexamethasone: 20 mg oral or IV, approximately 12 and 6 hours before paclitaxel.
o Diphenhydramine (or equivalent): 50 mg 1V, 30-60 minutes before paclitaxel.
o H2-receptor antagonist (e.g., ranitidine): 50 mg IV, 30-60 minutes before paclitaxel [6].
¢ Critical Monitoring Parameters:
o Hyperglycemia: Fasting glucose should be monitored closely; anti-hyperglycemic agents may
be required.
o Myelosuppression: Complete blood counts weekly.
o Other: Gastrointestinal symptoms, rash, fatigue, and renal function.

Mechanism of Action & Pathway

Sapanisertib is a potent, selective, ATP-competitive inhibitor that targets the catalytic site of mTOR, leading

to the dual inhibition of both mTOR complex 1 (mMTORC1) and mTOR complex 2 (mTORC?2) [7] [5].

This dual inhibition is crucial because first-generation mTOR inhibitors (rapalogs) only suppress mTORCI1.
This incomplete inhibition can lead to feedback activation of AKT via mTORC2, potentially causing therapy

resistance. By blocking both complexes, sapanisertib provides more comprehensive pathway suppression

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548417?utm_src=pdf-body-img
https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://www.medicines.org.uk/emc/product/3891/smpc
https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://www.nature.com/articles/s41419-022-04868-9
https://pmc.ncbi.nlm.nih.gov/articles/PMC9795724/
https://www.smolecule.com/products/s548417?utm_src=pdf-body
https://www.smolecule.com/products/s548417?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

and can overcome resistance to rapalogs [4] [5]. Paclitaxel promotes microtubule stabilization and mitotic

arrest, and its combination with sapanisertib may lead to enhanced cytotoxic effects [4].

Discussion for Researchers

The combination of sapanisertib and paclitaxel shows promise, particularly in platinum-resistant ovarian
cancer, where it has met its primary endpoint in a phase 2 trial and is considered phase 3-ready [1] [2]. The

benefit appears more pronounced in specific histological subtypes, such as endometrioid endometrial cancer

[3].

o Key Consideration - Toxicity Management: The addition of sapanisertib significantly increases
toxicity, particularly hyperglycemia and gastrointestinal events. Proactive monitoring and dose
modification are critical for patient safety and maintaining dose intensity [3] [5].

e The Gap with Trastuzumab: While a phase 1b study of sapanisertib, paclitaxel, and trastuzumab in
advanced solid tumors was completed years ago (NCT02049060), detailed results and protocols
have not been published in the available literature. Developing a new protocol for this triple
combination would require careful consideration of overlapping toxicities (e.g., cardiac function with
trastuzumab) and potential drug interactions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: (S)tntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ates
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.nature.com/articles/s41419-022-04868-9
https://www.smolecule.com/products/b548417#sapanisertib-combination-therapy-paclitaxel-trastuzumab
https://www.smolecule.com/products/b548417#sapanisertib-combination-therapy-paclitaxel-trastuzumab
https://www.smolecule.com/products/b548417#sapanisertib-combination-therapy-paclitaxel-trastuzumab
https://www.smolecule.com/products/b548417#sapanisertib-combination-therapy-paclitaxel-trastuzumab
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548417?utm_src=pdf-bulk
https://www.smolecule.com/products/s548417?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

